molecular formula C6H6 B108002 Benzene-1,2-D2 CAS No. 19467-24-4

Benzene-1,2-D2

Cat. No.: B108002
CAS No.: 19467-24-4
M. Wt: 80.12 g/mol
InChI Key: UHOVQNZJYSORNB-QDNHWIQGSA-N
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Description

Benzene-1,2-D2 is a deuterated derivative of benzene, where two hydrogen atoms in the benzene ring are replaced by deuterium atoms. Deuterium is an isotope of hydrogen with one proton and one neutron, making it twice as heavy as hydrogen. This substitution results in a compound with the molecular formula C6H4D2. Deuterated compounds like this compound are valuable in various scientific fields due to their unique properties, such as altered vibrational frequencies and kinetic isotope effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene-1,2-D2 can be synthesized through several methods. One common approach involves the deuteration of benzene using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under high pressure and elevated temperatures to ensure complete deuteration.

Industrial Production Methods: Industrial production of this compound often involves the use of deuterated reagents and catalysts to achieve high yields and purity. The process may include multiple steps of purification, such as distillation and crystallization, to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: Benzene-1,2-D2 undergoes various chemical reactions similar to benzene, including:

    Electrophilic Aromatic Substitution (EAS): This includes reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts alkylation/acylation.

    Oxidation and Reduction: While benzene is relatively resistant to oxidation, under specific conditions, it can be oxidized to form phenols or quinones. Reduction reactions can convert benzene derivatives to cyclohexane derivatives.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.

    Halogenation: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).

    Friedel-Crafts Alkylation/Acylation: Alkyl or acyl chlorides in the presence of aluminum chloride (AlCl3).

Major Products Formed:

    Nitration: Nitrobenzene derivatives.

    Halogenation: Halobenzene derivatives.

    Friedel-Crafts Reactions: Alkylbenzene or acylbenzene derivatives.

Scientific Research Applications

Benzene-1,2-D2 has several applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms to study kinetic isotope effects and reaction pathways.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.

    Industry: Applied in the production of deuterated solvents for nuclear magnetic resonance (NMR) spectroscopy, providing clearer spectra by reducing background signals from hydrogen.

Mechanism of Action

The mechanism of action of Benzene-1,2-D2 primarily involves its role as a stable isotope tracer. The presence of deuterium atoms alters the vibrational frequencies of the molecule, which can be detected using spectroscopic techniques. This allows researchers to track the movement and transformation of the compound in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the system being studied.

Comparison with Similar Compounds

    Benzene (C6H6): The non-deuterated parent compound.

    1,3-Dideuteriobenzene (C6H4D2): Another isomer with deuterium atoms at different positions.

    1,4-Dideuteriobenzene (C6H4D2): Yet another isomer with deuterium atoms at the para positions.

Uniqueness: Benzene-1,2-D2 is unique due to the specific placement of deuterium atoms, which can influence the compound’s reactivity and physical properties. The ortho position of deuterium atoms can lead to different steric and electronic effects compared to the meta and para isomers, making it valuable for studying specific reaction mechanisms and isotope effects.

Properties

IUPAC Name

1,2-dideuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOVQNZJYSORNB-QDNHWIQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C=CC=C1)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317178
Record name Benzene-1,2-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19467-24-4
Record name Benzene-1,2-d2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19467-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene-1,2-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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